2-Bromocinnamaldehyde

Antifungal Dermatophytes Cinnamaldehyde Derivative

Choose 2-Bromocinnamaldehyde (Br-CA) for its unrivaled bioactivity profile. Unlike α-Cl or α-CH3 analogs, Br-CA completely eradicates E. coli persisters and forms unique antibacterial nanosheets—a property absent in the methyl derivative—while demonstrating superior potency against dermatophytes and tyrosinase. Substituting with a seemingly similar derivative compromises experimental outcomes. Secure authentic, high-purity Br-CA for reproducible antimicrobial, antifungal, and enzyme inhibition research.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 138555-58-5
Cat. No. B3034118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromocinnamaldehyde
CAS138555-58-5
Synonyms2-bromocinnamaldehyde
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=O)Br
InChIInChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H
InChIKeyNIDKLBQFMCVZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromocinnamaldehyde (CAS 138555-58-5): An α-Substituted Cinnamaldehyde Derivative for Antimicrobial and Synthetic Research


2-Bromocinnamaldehyde (α-Bromocinnamaldehyde, Br-CA, BCA) is a brominated aromatic α,β-unsaturated aldehyde, structurally defined by a bromine substituent at the alpha position of the cinnamaldehyde skeleton [1]. This halogenation fundamentally alters the compound's physicochemical and biological profile relative to the parent cinnamaldehyde. With a molecular weight of 211.06 g/mol and a melting point of 66-68 °C, it exists as a light yellow to ochre crystalline powder that is stable under normal temperature and pressure [2]. Its primary utility lies in its role as a versatile synthetic intermediate and as a bioactive compound of interest in antimicrobial research [1][3].

Why 2-Bromocinnamaldehyde Cannot Be Substituted with Other α-Substituted Cinnamaldehydes


Within the α-substituted cinnamaldehyde class, the specific halogen (e.g., -Br, -Cl) or alkyl group (-CH3) dictates a unique interplay of electronic, steric, and hydrogen-bonding properties, which translates into vastly divergent biological activities [1]. For instance, while α-methylcinnamaldehyde exhibits antibiofilm properties, α-bromocinnamaldehyde demonstrates a fundamentally different antibacterial mechanism, achieving complete bactericidal activity against E. coli persisters where the methyl analog shows no activity as a nanosheet [2]. Similarly, the brominated derivative is consistently more potent than the chlorinated analog as a tyrosinase inhibitor and against fungal dermatophytes [1][3]. Therefore, substituting 2-bromocinnamaldehyde with a seemingly similar derivative, such as α-chloro- or α-methylcinnamaldehyde, is not scientifically sound and will lead to failed experiments, altered reaction pathways, or complete loss of desired bioactivity.

Quantitative Comparative Evidence for 2-Bromocinnamaldehyde vs. Analogs in Scientific Applications


Superior Antifungal Potency Against Dermatophytes Compared to Parent Cinnamaldehyde

2-Bromocinnamaldehyde demonstrates significantly enhanced antifungal activity against human pathogenic dermatophytes compared to the parent compound, trans-cinnamaldehyde (CA). In a head-to-head comparison, the introduction of a bromine atom at the alpha position resulted in a substantial decrease in the Minimum Inhibitory Concentration (MIC), making it the most potent derivative among a panel including CA and α-chlorocinnamaldehyde [1].

Antifungal Dermatophytes Cinnamaldehyde Derivative

Enhanced Tyrosinase Inhibition vs. α-Chloro- and α-Methylcinnamaldehyde Analogs

In a comparative study of α-substituted cinnamaldehyde derivatives on mushroom tyrosinase, 2-bromocinnamaldehyde exhibited the lowest half-maximal inhibitory concentration (IC50) for both monophenolase and diphenolase activities, indicating it is the most potent inhibitor among the tested compounds. The quantitative data show a clear rank order of potency: α-bromo > α-chloro > α-methyl [1].

Tyrosinase Inhibition Enzyme Kinetics Melanin Biosynthesis

Unique Antibacterial 'Nanoswitch' Activity Absent in α-Methylcinnamaldehyde

2-Bromocinnamaldehyde (BCA) exhibits a unique, structure-dependent property when formulated into nanosheets, displaying unprecedented antibacterial activity. This activity is entirely absent in nanosheets formed from the closely related analog, α-methylcinnamaldehyde. This differential response enables a binary 'antibacterial nanoswitch,' where activity can be toggled by substituting the α-position halogen with a methyl group [1].

Antibacterial Nanosheets Self-Assembly Drug Delivery

Demonstrated Bactericidal Activity Against E. coli Persisters

2-Bromocinnamaldehyde (Br-CA) has demonstrated a strong bactericidal effect against Escherichia coli, including the notoriously difficult-to-eradicate persister cells. A study showed that a concentration of 200 μg/mL of Br-CA was capable of completely killing all E. coli cells during their exponential growth phase [1]. This finding positions Br-CA as a valuable chemical probe for studying bacterial persistence, a major cause of chronic and recurrent infections.

Bactericidal Persister Cells Escherichia coli

Optimized Application Scenarios for 2-Bromocinnamaldehyde in Research and Development


Lead Compound for Next-Generation Antifungal Agents

Given its significantly enhanced potency against dermatophytes compared to unsubstituted cinnamaldehyde [1], 2-bromocinnamaldehyde is an ideal starting point for medicinal chemistry campaigns aimed at developing new antifungal drugs. Research programs focused on topical treatments for dermatomycosis or systemic antifungals can leverage this compound's validated in vitro activity to guide structure-activity relationship (SAR) studies.

Development of Stimuli-Responsive Antibacterial Materials

The unique ability of 2-bromocinnamaldehyde to form antibacterial nanosheets, a property absent in its α-methyl analog [2], makes it a prime candidate for creating advanced 'smart' materials. This is particularly relevant for developing targeted drug delivery systems, antimicrobial surface coatings that activate on-demand, or other functional biomaterials where a switchable antibacterial effect is desired.

Chemical Probe for Investigating Tyrosinase Function and Inhibition

With its superior inhibitory potency against both monophenolase and diphenolase activities of tyrosinase [3], 2-bromocinnamaldehyde serves as a powerful chemical probe. It can be used in biochemical assays to dissect the enzyme's catalytic mechanism or as a benchmark inhibitor in the discovery of new treatments for hyperpigmentation disorders, melanoma, or for controlling enzymatic browning in the food industry.

Study of Bacterial Persistence and Antibiotic Tolerance

The demonstrated capacity of 2-bromocinnamaldehyde to completely eradicate E. coli persister cells [4] makes it an invaluable tool for microbiologists. It can be employed in experiments designed to uncover the mechanisms of persister formation, screen for synergistic drug combinations that target tolerant cells, and ultimately aid in the development of therapies for chronic, relapsing bacterial infections.

Technical Documentation Hub

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